Sulfisomezole N1-glucuronide-d4
Description
Sulfisomezole N1-glucuronide-d4 (CAS: 14365-52-7) is a deuterium-labeled metabolite of sulfisomezole (also known as sulfamethoxazole), a sulfonamide antibiotic. It is synthesized by conjugating the parent compound with β-D-glucuronic acid at the N1 position, with four deuterium atoms replacing hydrogen at specific aromatic positions . This compound serves as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies, enabling precise quantification of sulfisomezole and its metabolites in biological matrices . Its molecular formula is C₁₆H₁₅D₄N₃O₉S, with a molecular weight of 457.45 g/mol . Key applications include drug metabolism research, environmental toxicology (e.g., tracking antibiotic residues in water systems), and clinical drug monitoring .
Properties
Molecular Formula |
C16H19N3O9S |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24)/t11-,12-,13+,14-,15+/m0/s1/i2D,3D,4D,5D |
InChI Key |
BLFOMTRQSZIMKK-ZVZOZAOFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=NOC(=C3)C)[2H] |
Canonical SMILES |
CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfisomezole N1-glucuronide-d4 involves the glucuronidation of sulfisomezole. This process typically requires the use of uridine 5’-diphospho-glucuronic acid (UDPGA) as a glucuronide donor and uridine diphosphate-glucuronosyltransferase (UGT) enzymes to catalyze the reaction . The reaction conditions often include a buffered aqueous solution at a pH suitable for enzyme activity, typically around pH 7.4 .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Sulfisomezole N1-glucuronide-d4 primarily undergoes phase II metabolic reactions, specifically glucuronidation . This reaction involves the conjugation of glucuronic acid to the N1 position of sulfisomezole, resulting in increased water solubility and excretion .
Common Reagents and Conditions:
Major Products: The major product of this reaction is this compound, which is more water-soluble and readily excreted from the body .
Scientific Research Applications
Sulfisomezole N1-glucuronide-d4 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of sulfisomezole and its derivatives.
Metabolism Studies: Investigating the metabolic pathways and enzyme kinetics involved in the glucuronidation of sulfisomezole.
Analytical Chemistry: Serving as a reference standard in mass spectrometry and other analytical techniques to distinguish between deuterated and non-deuterated compounds.
Drug Development: Evaluating the safety and efficacy of new drug candidates by understanding their metabolic profiles.
Mechanism of Action
The mechanism of action of Sulfisomezole N1-glucuronide-d4 involves its role as a metabolite of sulfisomezole. The glucuronidation process increases the compound’s water solubility, facilitating its excretion from the body . This process is mediated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, which transfer glucuronic acid from UDPGA to the N1 position of sulfisomezole .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between Sulfisomezole N1-glucuronide-d4 and related deuterated glucuronides:
| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Substituents | Primary Application |
|---|---|---|---|---|---|
| This compound | C₁₆H₁₅D₄N₃O₉S | 14365-52-7 | 457.45 | 5-methylisoxazolyl, deuterated | Metabolic studies, HPLC/LC-MS |
| Sulfamerazine N1-Glucuronide-d4 | C₁₈D₄H₁₈N₄O₈S | 52351-41-4 | 458.48 | 4-methylpyrimidinyl, deuterated | Antibacterial metabolite analysis |
| Sulfamidine N1-Glucuronide-d4 | C₁₈D₄H₁₈N₄O₈S | 52351-41-4 | 458.48 | 4,6-dimethylpyrimidinyl, deuterated | Lab standards, pharmacokinetics |
| Sulfameter N1-Glucuronide-d4 | C₁₇H₁₃D₄N₃O₉S | Not provided | ~453.44 (estimated) | Methoxy-substituted pyrimidine | Antibacterial drug research |
| Tizoxanide-d4 Glucuronide | C₁₆H₁₀D₄N₃O₁₀S·Na | Not provided | 444.38 + 22.99 (Na) | Nitrothiazolyl, sodium salt | Antiparasitic metabolite studies |
Key Observations:
- Heterocyclic Moieties : Sulfisomezole contains a 5-methylisoxazolyl group, whereas Sulfamerazine and Sulfamidine feature pyrimidinyl substituents (4-methyl or 4,6-dimethyl). These differences influence binding affinity to bacterial dihydropteroate synthase, a target of sulfonamides .
- Deuterium Labeling: All compounds are deuterated at aromatic positions (e.g., 4-aminophenyl-d4), ensuring minimal metabolic interference while enhancing detection sensitivity in mass spectrometry .
- Applications : Sulfisomezole and Sulfamidine derivatives are used in antibacterial research , while Tizoxanide-d4 targets antiparasitic studies .
Pharmacokinetic and Analytical Comparisons
Pharmacokinetics
- This compound : Glucuronidation reduces renal tubular reabsorption, accelerating urinary excretion. In humans, ~60% of sulfamethoxazole is excreted as N1-glucuronide, with a plasma half-life of ~10–15 hours .
- Sulfamerazine N1-glucuronide-d4 : Exhibits slower hepatic clearance due to its pyrimidinyl group, prolonging its half-life to ~20 hours in preclinical models .
- Sulfamidine N1-glucuronide-d4 : The 4,6-dimethylpyrimidine substituent enhances lipophilicity, increasing tissue penetration but reducing urinary excretion efficiency compared to Sulfisomezole .
Analytical Performance
- UHPLC-MS/MS Detection: Deuterated glucuronides exhibit distinct mass shifts (e.g., +4 Da for D4-labeled compounds), enabling unambiguous differentiation from non-deuterated analogs .
- Sensitivity : this compound has a lower limit of quantification (LLOQ) of 0.1 ng/mL in human plasma, comparable to Sulfamerazine-d4 (LLOQ: 0.2 ng/mL) but superior to Tizoxanide-d4 (LLOQ: 0.5 ng/mL) due to ionization efficiency differences .
Stability and Handling
- This compound : Stable at –20°C for >2 years in lyophilized form; aqueous solutions degrade within 48 hours at room temperature .
- Sulfamidine N1-glucuronide-d4 : Requires storage at –80°C due to its labile dimethylpyrimidine group .
- Regulatory Status : Sulfamidine-d4 is classified as a controlled product in some regions, necessitating permits for transport .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
